N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide

Description

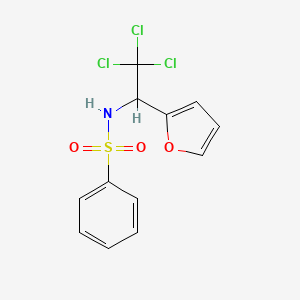

N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trichloroethyl group substituted with a furan-2-yl moiety. This compound belongs to a class of sulfonamides known for their structural versatility, enabling interactions with diverse biological targets such as enzymes and nuclear receptors.

Properties

CAS No. |

114084-86-5 |

|---|---|

Molecular Formula |

C12H10Cl3NO3S |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

N-[2,2,2-trichloro-1-(furan-2-yl)ethyl]benzenesulfonamide |

InChI |

InChI=1S/C12H10Cl3NO3S/c13-12(14,15)11(10-7-4-8-19-10)16-20(17,18)9-5-2-1-3-6-9/h1-8,11,16H |

InChI Key |

QDFMPFDCHGTSGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

Substitution: Amines, thiols

Major Products:

Oxidation: Furan epoxides, oxidized furan derivatives

Reduction: Dichloromethyl or methyl derivatives

Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Chemistry: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based inhibition mechanisms.

Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, especially those targeting bacterial infections or cancer cells.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trichloromethyl group and furan ring contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Analogs with Antimicrobial Activity

Compound 4 ():

A closely related thiadiazole derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazon)oxy)phenyl)benzenesulfonamide , demonstrated superior binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol) compared to reference drugs. The thiadiazole ring enhances hydrogen bonding, while the trichloroethyl group increases lipophilicity, improving membrane permeability .

Key Differences:

- Substituent: Replacement of furan-2-yl with a thiadiazole ring.

- Activity: Higher DHFR inhibition due to stronger π-π stacking and hydrogen bonding.

Analogs Targeting Nuclear Receptors

T0901317 ():

The LXR agonist N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide (T0901317) binds to liver X receptors (LXRs) with an EC50 of ~300 nM. Its trifluoroethyl and hexafluorohydroxypropyl groups enhance metabolic stability and receptor specificity, making it a potent modulator of cholesterol metabolism .

Key Differences:

- Substituents: Fluorinated groups instead of trichloroethyl and furan.

- Target: LXRs vs. DHFR or other enzymes.

Enzyme Inhibitors (GADD34:PP1)

Compounds S5 and S6 (): (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5) and its cinnamamide analog (S6) bind to GADD34:PP1 with ΔG values of −12.3 kcal/mol. The thiourea and aromatic groups facilitate hydrophobic interactions with the enzyme’s active site .

Key Differences:

- Core Structure: Acrylamide/cinnamamide vs. benzenesulfonamide.

- Binding Mode: Hydrophobic interactions dominate, unlike hydrogen bonding in DHFR inhibitors.

Data Tables: Structural and Functional Comparison

Table 2: Substituent Effects on Activity

| Substituent | Role in Activity | Example Compound |

|---|---|---|

| Trichloroethyl | Enhances lipophilicity/membrane permeability | Target Compound, S5/S6 |

| Thiadiazole | Facilitates hydrogen bonding | Compound 4 |

| Fluorinated Groups | Improves metabolic stability | T0901317 |

| Quinoline/Thiophen | Enables π-π stacking | S5/S6 |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide?

Synthesis typically involves multi-step organic reactions. A common route includes:

- Step 1: Reacting benzenesulfonyl chloride with a trichloroethylamine intermediate under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide core.

- Step 2: Introducing the furan-2-yl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling).

- Optimization: Reaction conditions (temperature, solvent polarity) must be tailored to improve yield and selectivity. Characterization via NMR, IR, and HPLC ensures purity .

Q. How can the structure of this compound be confirmed experimentally?

Q. What initial biological screening assays are suitable for this compound?

- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase, given sulfonamides’ known targets .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina aid in studying this compound’s mechanism of action?

- Molecular docking : Predict binding modes to enzymes (e.g., DHPS) by generating affinity scores (ΔG) and identifying key residues (e.g., hydrogen bonds with sulfonamide groups) .

- Dynamic simulations : Use MD simulations (e.g., GROMACS) to assess binding stability and conformational changes over time .

- Validation : Compare docking results with crystallographic data (e.g., PDB entries) to refine predictive models .

Q. What analytical methods resolve contradictions in reactivity or bioactivity data?

- Kinetic studies : Measure reaction rates under varying pH/temperature to distinguish hydrolysis pathways (e.g., acid-catalyzed vs. base-mediated degradation) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to clarify enzyme inhibition discrepancies .

- Comparative structural analysis : Overlay X-ray structures of analogs to identify steric/electronic factors influencing activity .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Substituent tuning : Replace the furan-2-yl group with thiophene or pyridine rings to alter electron density and steric bulk .

- Chiral resolution : Separate enantiomers (if present) via chiral HPLC and test individual isomers for activity shifts .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and target tissue penetration .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- LC-MS/MS : Track metabolites in simulated gastric fluid (pH 1.2) or plasma to identify hydrolysis/oxidation products .

- Stability studies : Use accelerated thermal degradation (40–60°C) with Arrhenius modeling to predict shelf-life .

- Isotope labeling : ¹³C/²H labeling at the trichloroethyl group monitors bond cleavage via NMR or MS .

Methodological Resources

- Structural visualization : UCSF Chimera for analyzing crystallographic data and generating publication-quality images .

- Data repositories : PubChem (experimental spectral/target data) and Cambridge Structural Database (CSD) for benchmarking .

- Synthetic protocols : Peer-reviewed journals (e.g., Acta Crystallographica) for optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.